Cas no 1186527-12-7 (Benzoic acid, 3-methoxy-4,5-bis[[(2-nitrophenyl)sulfonyl]oxy]-, (2R,3R)-3,4-dihydro-5,7-bis[[(2-nitrophenyl)sulfonyl]oxy]-2-[3,4,5-tris[[(2-nitrophenyl)sulfonyl]oxy]phenyl]-2H-1-benzopyran-3-yl ester)

Benzoic acid, 3-methoxy-4,5-bis[[(2-nitrophenyl)sulfonyl]oxy]-, (2R,3R)-3,4-dihydro-5,7-bis[[(2-nitrophenyl)sulfonyl]oxy]-2-[3,4,5-tris[[(2-nitrophenyl)sulfonyl]oxy]phenyl]-2H-1-benzopyran-3-yl ester structure
1186527-12-7 structure
Product Name:Benzoic acid, 3-methoxy-4,5-bis[[(2-nitrophenyl)sulfonyl]oxy]-, (2R,3R)-3,4-dihydro-5,7-bis[[(2-nitrophenyl)sulfonyl]oxy]-2-[3,4,5-tris[[(2-nitrophenyl)sulfonyl]oxy]phenyl]-2H-1-benzopyran-3-yl ester
CAS-nummer:1186527-12-7
MF:C65H41N7O39S7
MW:1768.4995496273
CID:2893527
Update Time:2023-04-05

Benzoic acid, 3-methoxy-4,5-bis[[(2-nitrophenyl)sulfonyl]oxy]-, (2R,3R)-3,4-dihydro-5,7-bis[[(2-nitrophenyl)sulfonyl]oxy]-2-[3,4,5-tris[[(2-nitrophenyl)sulfonyl]oxy]phenyl]-2H-1-benzopyran-3-yl ester Chemische en fysische eigenschappen

Naam en identificatie

    • Benzoic acid, 3-methoxy-4,5-bis[[(2-nitrophenyl)sulfonyl]oxy]-, (2R,3R)-3,4-dihydro-5,7-bis[[(2-nitrophenyl)sulfonyl]oxy]-2-[3,4,5-tris[[(2-nitrophenyl)sulfonyl]oxy]phenyl]-2H-1-benzopyran-3-yl ester
    • Inchi: 1S/C65H41N7O39S7/c1-102-50-32-38(33-54(109-116(96,97)59-27-13-6-20-45(59)70(82)83)63(50)110-117(98,99)60-28-14-7-21-46(60)71(84)85)65(73)104-51-36-40-48(34-39(105-112(88,89)55-23-9-2-16-41(55)66(74)75)35-49(40)106-113(90,91)56-24-10-3-17-42(56)67(76)77)103-62(51)37-30-52(107-114(92,93)57-25-11-4-18-43(57)68(78)79)64(111-118(100,101)61-29-15-8-22-47(61)72(86)87)53(31-37)108-115(94,95)58-26-12-5-19-44(58)69(80)81/h2-35,51,62H,36H2,1H3/t51-,62-/m1/s1
    • InChI-sleutel: KSQCSGWTXGTGQI-NMHRAAPPSA-N
    • LACHT: C(O[C@@H]1CC2=C(OS(C3=CC=CC=C3[N+]([O-])=O)(=O)=O)C=C(OS(C3=CC=CC=C3[N+]([O-])=O)(=O)=O)C=C2O[C@@H]1C1=CC(OS(C2=CC=CC=C2[N+]([O-])=O)(=O)=O)=C(OS(C2=CC=CC=C2[N+]([O-])=O)(=O)=O)C(OS(C2=CC=CC=C2[N+]([O-])=O)(=O)=O)=C1)(=O)C1=CC(OS(C2=CC=CC=C2[N+]([O-])=O)(=O)=O)=C(OS(C2=CC=CC=C2[N+]([O-])=O)(=O)=O)C(OC)=C1

Experimentele eigenschappen

  • PSA: 727.75000
  • LogboekP: 20.55630
Aanbevolen leveranciers
烟台朗裕新材料科技有限公司
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Shandong Feiyang Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shandong Feiyang Chemical Co., Ltd
Enjia Trading Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Enjia Trading Co., Ltd
Amadis Chemical Company Limited
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Amadis Chemical Company Limited
PRIBOLAB PTE.LTD
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
PRIBOLAB PTE.LTD